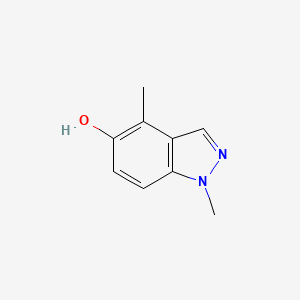1,4-Dimethyl-1H-indazol-5-ol
CAS No.:
Cat. No.: VC17578582
Molecular Formula: C9H10N2O
Molecular Weight: 162.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H10N2O |
|---|---|
| Molecular Weight | 162.19 g/mol |
| IUPAC Name | 1,4-dimethylindazol-5-ol |
| Standard InChI | InChI=1S/C9H10N2O/c1-6-7-5-10-11(2)8(7)3-4-9(6)12/h3-5,12H,1-2H3 |
| Standard InChI Key | ABGFJPYVNBOKBK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC2=C1C=NN2C)O |
Introduction
Molecular Architecture and Structural Characterization
Core Structure and Substituent Configuration
1,4-Dimethyl-1H-indazol-5-ol belongs to the indazole family, a class of bicyclic compounds comprising a benzene ring fused to a pyrazole moiety. The systematic IUPAC name 1,4-dimethyl-1H-indazol-5-ol specifies the positions of its substituents:
-
A methyl group (-CH₃) at position 1 of the pyrazole ring.
-
A second methyl group at position 4 of the benzene ring.
The molecular formula is C₉H₁₀N₂O, with a molecular weight of 162.19 g/mol . The SMILES notation CC1=CC(=C(C2=C1NN=C2)C)O encodes the connectivity of atoms, while the InChIKey JRPHFQODXHSLCW-UHFFFAOYSA-N provides a unique identifier for computational and database applications .
Tautomerism and Isomerism
Indazoles exhibit tautomerism due to the mobility of the hydrogen atom on the pyrazole nitrogen. In the 1H-tautomer (as in this compound), the hydrogen resides on the N1 atom, whereas the 2H-tautomer places it on N2. The 1,4-dimethyl substitution pattern locks the tautomeric form, preventing interconversion and stabilizing the 1H-configuration.
Notably, discrepancies exist in literature regarding the numbering of methyl groups. For example, PubChem CID 22934095 refers to 4,7-dimethyl-1H-indazol-5-ol, which differs in substituent positions . Such variations underscore the importance of precise nomenclature in distinguishing structural isomers.
Synthesis and Manufacturing Approaches
Retrosynthetic Analysis
The synthesis of 1,4-dimethyl-1H-indazol-5-ol likely involves constructing the indazole core followed by selective functionalization. A plausible retrosynthetic pathway includes:
-
Ring Formation: Cyclization of a substituted phenylhydrazine with a ketone or aldehyde.
-
Methylation: Introduction of methyl groups via alkylating agents.
-
Hydroxylation: Oxidation or direct substitution to install the hydroxyl group.
Reported Synthetic Routes
While explicit protocols for 1,4-dimethyl-1H-indazol-5-ol are scarce, analogous methods for indazole derivatives provide guidance:
Cyclocondensation of Hydrazines
A common strategy involves reacting substituted cyclohexanones with hydrazine hydrate under acidic conditions. For instance, 1-(4-(1H-indol-3-yl)-3,6-dimethyl-4,5-dihydro-1H-indazol-5-yl)ethan-1-one was synthesized by refluxing a diketone precursor with hydrazine hydrate in methanol . Adapting this approach, a diketone intermediate with pre-installed methyl and hydroxyl groups could yield the target compound.
Electrophilic Substitution
Physicochemical and Spectroscopic Properties
Solubility and Stability
The hydroxyl and methyl groups confer moderate polarity, suggesting solubility in polar aprotic solvents (e.g., DMSO, methanol) and limited solubility in nonpolar solvents. The compound’s stability is influenced by:
-
pH Sensitivity: The phenolic -OH group may undergo deprotonation in basic media, enhancing water solubility.
-
Oxidative Vulnerability: The indazole ring is susceptible to oxidation under strong oxidizing conditions (e.g., KMnO₄).
Infrared Spectroscopy (IR)
Key IR absorptions include:
-
C=N Stretch: Medium intensity peak ~1600 cm⁻¹.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (DMSO-d₆):
-
¹³C NMR:
Industrial and Research Applications
Medicinal Chemistry
The compound serves as a scaffold for designing kinase inhibitors and anticancer agents. Its methyl groups enhance metabolic stability, while the hydroxyl group offers a site for further derivatization .
Material Science
Indazole derivatives are explored as ligands in coordination chemistry, forming complexes with transition metals for catalytic applications.
Comparative Analysis with Structural Analogs
| Compound | Structural Features | Key Differentiators |
|---|---|---|
| 1H-Indazole | No substituents | Baseline reactivity and solubility |
| 4,7-Dimethyl-1H-indazol-5-ol | Methyl at 4,7; OH at 5 | Altered electronic distribution |
| 1-Methyl-1H-indazole | Single methyl at N1 | Reduced steric hindrance |
The 1,4-dimethyl substitution in 1,4-dimethyl-1H-indazol-5-ol enhances lipophilicity compared to unsubstituted indazole, potentially improving blood-brain barrier permeability in drug design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume